![molecular formula C13H11F3N2O2S B2917453 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 860787-30-0](/img/structure/B2917453.png)

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

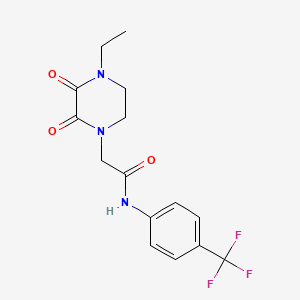

The synthesis of this compound involves a sequence of reactions. Starting with aniline , subsequent steps include the use of trifluoroacetic anhydride and sulfonyl chloride . The newly synthesized compounds are characterized through spectral analysis. Notably, 5-Nitro-N-(4-(N-(2-(trifluoromethyl)phenyl)sulfamoyl)phenyl)furan-2-carboxamide (designated as 6b) exhibits the highest antibacterial activity .

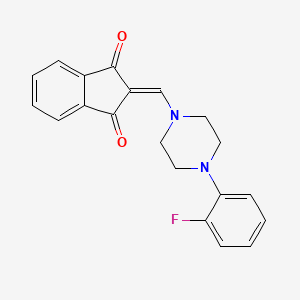

Molecular Structure Analysis

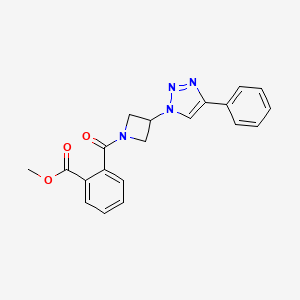

The molecular formula of 4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide is C₁₃H₁₁F₃N₂O₂S . It consists of a benzene ring with an attached sulfonamide group. The trifluoromethyl group enhances its lipophilicity and influences its biological properties .

Aplicaciones Científicas De Investigación

Synthesis and Characterization in Sulfonamide Derivatives Research conducted by Demircioğlu et al. (2018) involved the synthesis of sulfonamide derivatives, including Schiff base ligands containing aromatic sulfonamide fragments. These compounds were characterized using spectroscopic techniques, X-ray diffraction, and antimicrobial activity assessments. The study highlights the significance of these derivatives in antimicrobial applications (Demircioğlu et al., 2018).

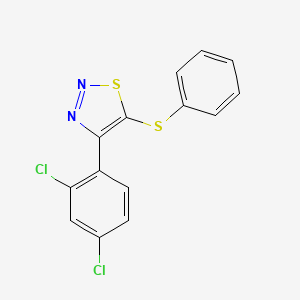

Enzyme Inhibition and Biochemical Evaluation The work by Röver et al. (1997) explored N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. This study is significant for understanding the biochemical properties of these compounds and their potential role in inhibiting specific enzymes (Röver et al., 1997).

Investigation of Pharmacokinetics and Bioavailability Stearns et al. (2002) examined the pharmacokinetics and oral bioavailability of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist. This research is crucial for understanding the absorption, distribution, metabolism, and excretion of such compounds in biological systems (Stearns et al., 2002).

Synthesis and Biological Evaluation as Phospholipase A2 Inhibitors Oinuma et al. (1991) synthesized and evaluated a series of benzenesulfonamides as membrane-bound phospholipase A2 inhibitors. This study provides insights into the therapeutic potential of these compounds in inhibiting specific enzymes linked to certain diseases (Oinuma et al., 1991).

Antimicrobial Activity in Novel Sulfonamide Derivatives El-Gaby et al. (2018) prepared a series of sulfonamide derivatives and assessed their antimicrobial activity. The study emphasizes the role of these compounds in combating microbial infections (El-Gaby et al., 2018).

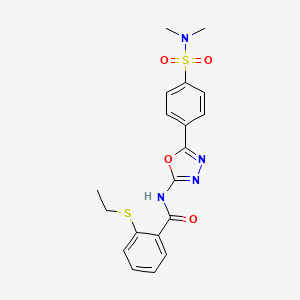

Carbonic Anhydrase Inhibition for Glaucoma Treatment Nocentini et al. (2016) synthesized benzenesulfonamide compounds with phenyl-1,2,3-triazole moieties, which showed significant inhibition of human carbonic anhydrase isoforms. This research has implications for the development of treatments for glaucoma (Nocentini et al., 2016).

Photodynamic Therapy Applications in Cancer Treatment Pişkin et al. (2020) discussed the synthesis and characterization of new benzenesulfonamide derivative groups, emphasizing their potential use as photosensitizers in photodynamic therapy for cancer treatment (Pişkin et al., 2020).

Mecanismo De Acción

Target of Action

Sulfonamides, a class of compounds to which this molecule belongs, are generally known to inhibit bacterial enzymes involved in the synthesis of folic acid, a crucial component for bacterial growth and reproduction .

Mode of Action

By binding to the enzyme’s active site, sulfonamides prevent PABA from accessing the site, thereby inhibiting the enzyme and disrupting folic acid synthesis .

Biochemical Pathways

As a sulfonamide, it is likely to affect the folic acid synthesis pathway in bacteria, leading to a disruption in bacterial growth and reproduction .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in the urine .

Result of Action

As a sulfonamide, it is likely to result in the inhibition of bacterial growth and reproduction due to the disruption of folic acid synthesis .

Action Environment

Factors such as ph, temperature, and presence of other substances can potentially affect the stability and efficacy of many drugs .

Propiedades

IUPAC Name |

4-amino-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11F3N2O2S/c14-13(15,16)11-3-1-2-4-12(11)18-21(19,20)10-7-5-9(17)6-8-10/h1-8,18H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISHUJTCCBMWDIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NS(=O)(=O)C2=CC=C(C=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11F3N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(Tert-butyl)-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2917372.png)

![N1-([2,2'-bifuran]-5-ylmethyl)-N2-phenethyloxalamide](/img/structure/B2917380.png)

![3-[(4-Aminophenyl)methyl]-1,1-dimethylurea](/img/structure/B2917382.png)

![1,3,6-trimethyl-2-oxo-N-{3-[(E)-2-pyridin-4-ylvinyl]phenyl}-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B2917384.png)

![N-(1-cyanocycloheptyl)-2-[(3-hydroxypropyl)(2,2,2-trifluoroethyl)amino]acetamide](/img/structure/B2917387.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-3-nitrobenzamide](/img/structure/B2917390.png)

![1-(4-((4,6-Difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-(o-tolyloxy)ethanone](/img/structure/B2917391.png)